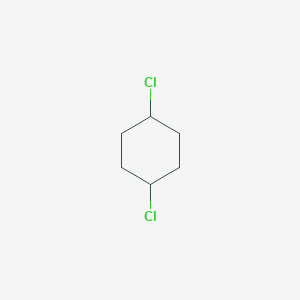

1,4-Dichlorocyclohexane

Overview

Description

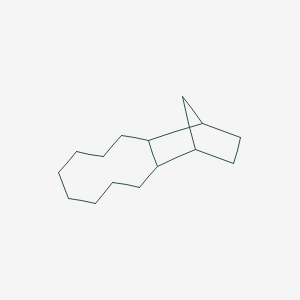

1,4-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of this compound, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure the formation of the trans isomer .

Industrial Production Methods: In industrial settings, the production of trans-1,4-dichlorocyclohexane may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichlorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form cyclohexene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Major Products:

Substitution Reactions: Products include various substituted cyclohexanes depending on the nucleophile used.

Elimination Reactions: The major product is typically cyclohexene.

Scientific Research Applications

Chemistry: 1,4-Dichlorocyclohexane is used as a starting material in the synthesis of more complex organic compounds. Its unique stereochemistry makes it valuable in studying stereoisomerism and conformational analysis .

Biology and Medicine: While specific biological applications are limited, derivatives of trans-1,4-dichlorocyclohexane may be explored for potential pharmaceutical uses due to their structural properties .

Industry: In industrial applications, trans-1,4-dichlorocyclohexane is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of trans-1,4-dichlorocyclohexane primarily involves its reactivity towards nucleophiles and bases. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

cis-1,4-Dichlorocyclohexane: The cis isomer has chlorine atoms on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.

1,2-Dichlorocyclohexane: This compound has chlorine atoms on adjacent carbon atoms, resulting in distinct stereochemistry and reactivity.

1,3-Dichlorocyclohexane: Similar to 1,2-dichlorocyclohexane, but with chlorine atoms separated by one carbon atom

Uniqueness: 1,4-Dichlorocyclohexane is unique due to its trans configuration, which imparts specific stereochemical properties. This configuration affects its reactivity and makes it a valuable compound for studying stereoisomerism and conformational analysis .

Properties

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.